Acetone-d6

Catalog No.
S583724
CAS No.
666-52-4
M.F
C3H6O
M. Wt
64.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-d6

CAS Number

666-52-4

Product Name

Acetone-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one

Molecular Formula

C3H6O

Molecular Weight

64.12 g/mol

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N

SMILES

CC(=O)C

Synonyms

Methyl Ketone-d6; Dimethyl Ketone-d6; Dimethylformaldehyde-d6; NSC 135802-d6; Propanone-d6; Pyroacetic Ether-d6; Taimax-d6; β-Ketopropane-d6; 2-Propanone-d6

Canonical SMILES

CC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]

Solvent for NMR Spectroscopy:

  • Acetone-d6 possesses several characteristics that make it ideal for NMR experiments [, ].
    • Deuteration: The six hydrogen atoms in its structure are replaced with deuterium (heavy hydrogen) isotopes. This significantly reduces the signal from the solvent itself, allowing researchers to clearly observe the signals from the molecules of interest in the sample [].
    • Solubility: Acetone-d6 readily dissolves a wide range of organic compounds, making it a versatile solvent for various NMR studies [].
    • Volatility: It has a high volatility, allowing for easy removal from samples after analysis [].

Internal Standard for NMR Spectroscopy:

  • Acetone-d6 can also be used as an internal standard in NMR spectroscopy [].
    • An internal standard is a reference compound added to the sample in a known amount. Its chemical shifts serve as a reference point for calibrating the chemical shifts of the unknown components in the sample [].
    • Acetone-d6 offers several advantages as an internal standard:
      • It exhibits well-defined and easily identifiable peaks in the NMR spectrum [].
      • It is chemically inert and does not interact with most samples, minimizing potential interference with the analysis [].

Additional Applications in Scientific Research:

While NMR spectroscopy remains the primary application of Acetone-d6 in scientific research, it may also find use in other areas like:

  • Synthesis of deuterated compounds: Acetone-d6 can serve as a starting material for the synthesis of other deuterated compounds used in various research applications [].
  • Study of biological processes: Deuterated solvents like acetone-d6 can be employed to investigate specific aspects of biological processes, such as protein dynamics and drug-receptor interactions [].

Acetone-d6, chemically known as deuterated acetone, is an isotopologue of acetone where all six hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Its chemical formula is C3D6OC_3D_6O and it has a molar mass of 64.12 g/mol. Acetone-d6 is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its ability to provide clear spectral signals without interfering with the hydrogen signals from other compounds being analyzed . The compound exhibits similar physical properties to regular acetone, including complete miscibility with water and a density of approximately 0.88 g/cm³ at 20 °C .

Acetone-d6 is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon exposure. Here are some safety precautions to consider:

  • Flammability: Acetone-d6 has a flash point of -17 °C and a lower flammability limit of 2.6% (v/v) in air. Always work in a well-ventilated fume hood and keep away from heat sources and open flames.
  • Toxicity: While not acutely toxic, prolonged exposure to acetone-d6 can cause irritation and central nervous system depression. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Environmental hazards: Acetone-d6 is considered moderately hazardous to aquatic life. Avoid disposal down the drain.
That are analogous to those of regular acetone, with the substitution of deuterium affecting reaction kinetics and mechanisms. For instance, reactions involving hydroxyl radicals (OH) have been studied, revealing differences in products when comparing acetone and acetone-d6 due to the isotopic labeling . Additionally, acetone-d6 can undergo typical nucleophilic substitution and addition reactions, often used to study reaction pathways by tracking the deuterium label.

Acetone-d6 is synthesized through the reaction of regular acetone with heavy water (D2OD_2O) in the presence of a base, such as deuterated lithium hydroxide. This process involves multiple cycles of distillation and reaction to ensure complete deuteration. Each cycle replaces hydrogen atoms in acetone with deuterium atoms from heavy water until the desired level of deuteration is achieved .

The primary application of acetone-d6 is as a solvent in NMR spectroscopy, where it serves as a medium for dissolving samples without contributing extraneous signals in the spectrum. Its unique isotopic composition makes it invaluable for studies involving kinetic isotope effects and mechanistic investigations in organic chemistry . Additionally, it can be used in various research applications that require a polar aprotic solvent.

Interaction studies involving acetone-d6 often focus on its role in understanding reaction mechanisms and dynamics through isotopic labeling. For example, studies have shown how substituting hydrogen with deuterium alters reaction rates and pathways, providing insights into fundamental chemical processes . These studies are crucial for developing more efficient synthetic routes in organic chemistry.

Acetone-d6 shares similarities with several other deuterated solvents and compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
AcetoneC3H6OC_3H_6OCommon solvent; widely used in organic synthesis.
Ethanol-d6C2D6OC_2D_6ODeuterated form of ethanol; used in NMR studies.
Methanol-d4C1D4OC_1D_4ODeuterated methanol; also serves as an NMR solvent.
Benzene-d6C6D6C_6D_6Deuterated benzene; used for studying aromatic compounds.
Toluene-d8C7D8C_7D_8Deuterated toluene; useful in NMR and mass spectrometry.

Acetone-d6's uniqueness lies in its specific structure allowing for versatile applications in NMR spectroscopy while maintaining similar reactivity profiles to its non-deuterated counterpart, acetone. The ability to trace reactions using its distinct isotopic label makes it particularly valuable in mechanistic studies within organic chemistry .

XLogP3

-0.1

Boiling Point

55.75 °C

Melting Point

-96.55 °C

UNII

B0N19B53H8

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (94.12%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

666-52-4

Wikipedia

Acetone-D6

Dates

Modify: 2023-08-15

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